

# (1-methyl-1H-pyrazol-5-yl)boronic acid chemical properties

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## Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-5-yl)boronic acid

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An In-depth Technical Guide to **(1-methyl-1H-pyrazol-5-yl)boronic acid**

## Introduction

**(1-Methyl-1H-pyrazol-5-yl)boronic acid** is a heterocyclic organoboron compound widely utilized in organic synthesis. As a member of the boronic acid class, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.<sup>[1]</sup> Its stability, ease of preparation, and low toxicity make it a valuable reagent for medicinal chemistry and materials science.<sup>[2][3]</sup> This document provides a comprehensive overview of its chemical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**(1-Methyl-1H-pyrazol-5-yl)boronic acid** is typically a white to light yellow solid.<sup>[4][5]</sup> Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	720702-41-0	[6][7][8]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> BN <sub>2</sub> O <sub>2</sub>	[7][8]
Molecular Weight	125.92 g/mol	[7][8]
Appearance	White to light yellow powder or solid	[4][5]
Melting Point	>350 °C	
Boiling Point	323 °C at 760 mmHg	
Purity	≥95%	[8]
InChI Key	MGNBKNBEZGLHNF-UHFFFAOYSA-N	[7]
SMILES	CN1N=CC=C1B(O)O	[8]
Storage	-20°C, sealed, away from moisture	[8]

## Experimental Protocols

### Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid

A general procedure for the synthesis of **(1-methyl-1H-pyrazol-5-yl)boronic acid** involves the regioselective lithiation of 1-methylpyrazole followed by reaction with a borate ester.[6][9]

#### Methodology:

- Dissolve 1-methylpyrazole (0.3 mol) in 500 mL of anhydrous tetrahydrofuran (THF) in a flask equipped for inert atmosphere operation.[6]
- Cool the solution to -78°C using a dry ice/isopropanol bath.[6]
- Slowly add n-butyllithium (n-BuLi, 0.40 mol) dropwise to the cooled solution via cannula, maintaining the temperature at -78°C.[6]

- Stir the reaction mixture at -78°C for 1.5 hours after the addition is complete.[6]
- Add triisopropyl borate (1.2 mol) to the reaction mixture via cannula.[6]
- Allow the mixture to warm slowly to 0°C while stirring overnight.[6]
- Adjust the pH of the mixture to 6 with 1 N hydrochloric acid (HCl) to quench the reaction.[6]
- Remove the THF under reduced pressure.[6]
- Extract the remaining aqueous phase with ethyl acetate (2 x 100 mL).[6]
- Collect the resulting solid by filtration to yield **(1-methyl-1H-pyrazol-5-yl)boronic acid**.[6]



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Synthesis workflow for **(1-methyl-1H-pyrazol-5-yl)boronic acid**.

## Application in Suzuki-Miyaura Cross-Coupling

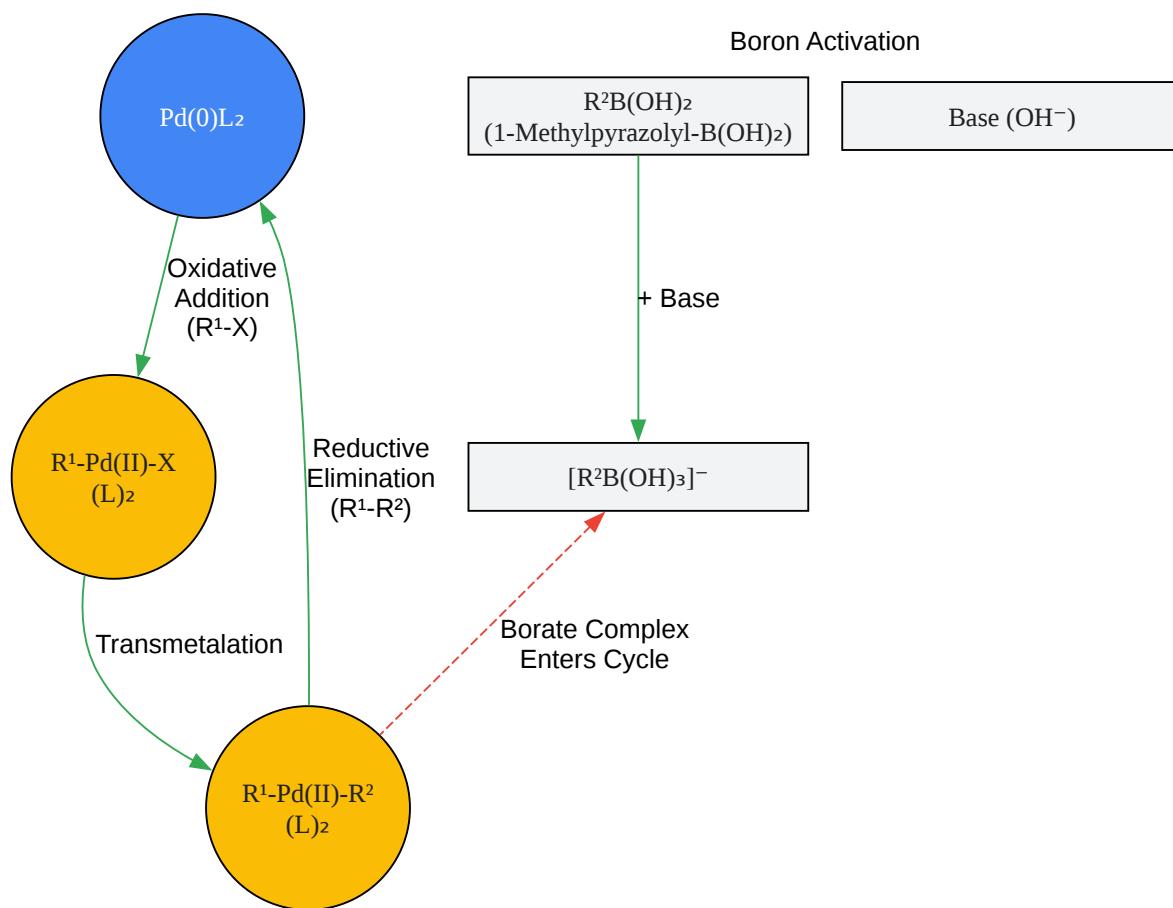
**(1-Methyl-1H-pyrazol-5-yl)boronic acid** is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize substituted pyrazoles.[10][11] This reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or vinyl halide.[1]

General Methodology:

- To a reaction flask, add the aryl or vinyl halide (1.0 eq.), **(1-methyl-1H-pyrazol-5-yl)boronic acid** (1.1-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.05 eq.), a phosphine ligand (e.g., JohnPhos, 0.2 eq.), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ , 2.0-3.0 eq.).[10][12]
- Add a suitable solvent system, such as a mixture of THF and water or dioxane and water.[10][12]

- Heat the reaction mixture under an inert atmosphere (e.g., Argon) at a temperature ranging from 40°C to 100°C for 2 to 24 hours, depending on the substrates.[10][12]
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the mixture to room temperature and quench with an aqueous solution (e.g., saturated NH<sub>4</sub>Cl).[12]
- Extract the product with an organic solvent (e.g., EtOAc), wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>).[12]
- Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[12]

The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2]



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General mechanism of the Suzuki-Miyaura cross-coupling reaction.

## Applications

The primary utility of **(1-methyl-1H-pyrazol-5-yl)boronic acid** is as a building block in organic synthesis. It serves as a crucial intermediate for introducing the 1-methyl-1H-pyrazol-5-yl moiety into more complex molecules.<sup>[6][13]</sup> This is particularly valuable in:

- Medicinal Chemistry: For the synthesis of biologically active compounds and novel drug candidates. The pyrazole scaffold is a common feature in many pharmaceuticals.[6][13]
- Agrochemicals: Used in the development of new agrochemical agents.[13]
- Materials Science: Its unique electronic properties make it suitable for applications in advanced materials.[13]

## Safety and Handling

**(1-Methyl-1H-pyrazol-5-yl)boronic acid** is considered hazardous and requires careful handling in a laboratory setting.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed (H302).
- Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[14] Use in a well-ventilated area or fume hood.[15] Avoid breathing dust.[14] Wash hands and any exposed skin thoroughly after handling.[14]
- Storage: Store in a tightly closed container in a dry, refrigerated (-20°C), and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[8][14][15] Boronic acids can undergo dehydration to form boroxines, so proper storage is critical to maintain purity.

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